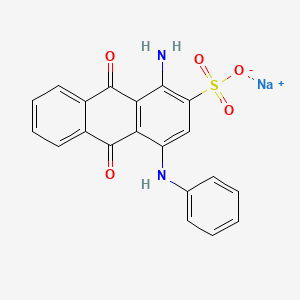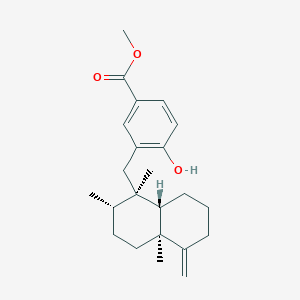
Dictyoceratin C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dictyoceratin C is a natural product found in Dactylospongia, Spongia, and other organisms with data available.
Aplicaciones Científicas De Investigación
Antitumor Activity
Dictyoceratin C, derived from marine sponges, has shown promising results in the field of cancer research. A study demonstrated that oral administration of dictyoceratin C exhibited potent in vivo antitumor effects in mice with sarcoma S180 cells. Further, the research identified specific structural elements crucial for its hypoxia-selective growth inhibitory activities, such as the exo-olefin and hydroxyl and methyl ester moieties (Sumii et al., 2015).
Inhibition of DNA Polymerase β Lyase Activity
Dictyoceratin C has been identified as an inhibitor of the lyase activity of DNA polymerase β. This was discovered during bioassay-directed fractionation of an extract from the marine species Spongia sp., indicating its potential in influencing DNA repair mechanisms (Cao et al., 2004).
Hypoxia-Selective Growth Inhibition
Another study focused on the hypoxia-selective growth inhibition properties of dictyoceratin C against cancer cells. The compound was isolated from the marine sponge Dactylospongia elegans and showed the ability to inhibit the proliferation of human prostate cancer DU145 cells selectively under hypoxic conditions. This research highlights the importance of the para-hydroxybenzoyl ester moiety for its hypoxia-selective growth inhibitory activity (Arai et al., 2014).
Propiedades
Nombre del producto |
Dictyoceratin C |
|---|---|
Fórmula molecular |
C23H32O3 |
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
methyl 3-[[(1R,2S,4aS,8aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-4-hydroxybenzoate |
InChI |
InChI=1S/C23H32O3/c1-15-7-6-8-20-22(15,3)12-11-16(2)23(20,4)14-18-13-17(21(25)26-5)9-10-19(18)24/h9-10,13,16,20,24H,1,6-8,11-12,14H2,2-5H3/t16-,20+,22+,23+/m0/s1 |
Clave InChI |
WNSIKCDGFAFGBP-DQOBCGMHSA-N |
SMILES isomérico |
C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=C(C=CC(=C3)C(=O)OC)O)CCCC2=C)C |
SMILES canónico |
CC1CCC2(C(C1(C)CC3=C(C=CC(=C3)C(=O)OC)O)CCCC2=C)C |
Sinónimos |
dictyoceratin-C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-[methyl-(3-methylphenyl)sulfamoyl]-1,3,4-thiadiazol-2-yl]-2-furancarboxamide](/img/structure/B1260206.png)
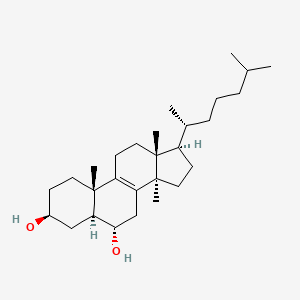
![[(1S,3S,5Z,7R,8Z,11S,12S,13E,15S,17R,21R,23R,25S)-12-butanoyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] 3-methylbutanoate](/img/structure/B1260211.png)

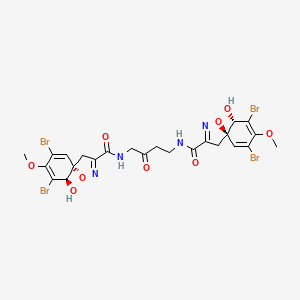
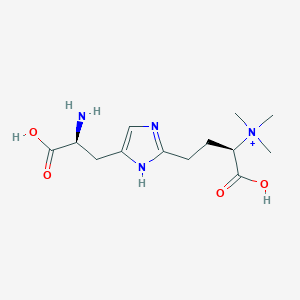
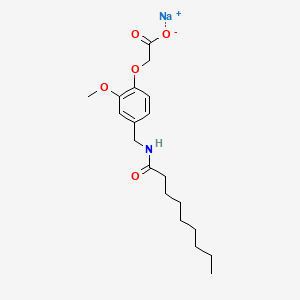
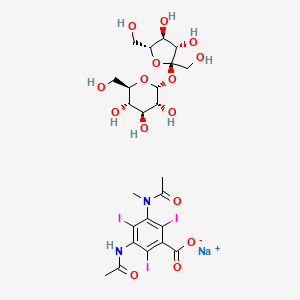
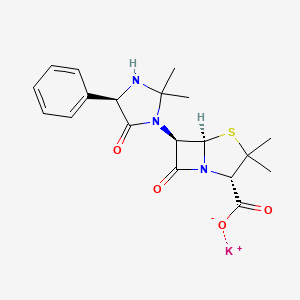
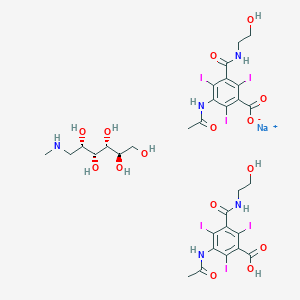
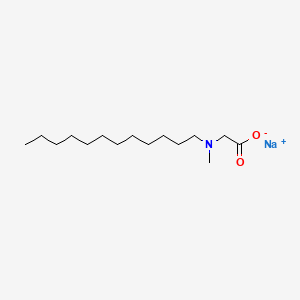
![sodium;(2S,5R,6R)-6-[[(2S)-2-[(8-hydroxy-2-oxochromene-3-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1260224.png)
![5-amino-2-(aminomethyl)-6-[4,6-diamino-2-[[(2S,3S,4S)-4-[(3-amino-4,5-dihydroxy-2-oxanyl)methoxymethyl]-3-hydroxy-2-oxolanyl]oxy]-3-hydroxycyclohexyl]oxyoxane-3,4-diol](/img/structure/B1260226.png)
